2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
Description
2-(Pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidin-2-ylthio group linked via a thioether bridge to an isoxazole-methyl scaffold substituted with a thiophene moiety. This compound belongs to a class of molecules designed to modulate protein-protein interactions (PPIs), particularly involving chaperone proteins like Hsp90. Its structural framework combines a pyrimidine ring (a six-membered aromatic diazine) with a 5-membered isoxazole-thiophene system, which contributes to its binding affinity and metabolic stability.
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c19-13(9-22-14-15-4-2-5-16-14)17-8-10-7-11(20-18-10)12-3-1-6-21-12/h1-7H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDQQHKDPQOUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Pyrimidine-Thioether Intermediate
Starting Materials: Pyrimidine-2-thiol and an appropriate alkyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Synthesis of the Isoxazole Derivative
Starting Materials: Thiophene-2-carboxylic acid and hydroxylamine.
Reaction Conditions: The formation of the isoxazole ring involves cyclization under acidic conditions, often using acetic acid as a solvent.
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Coupling Reaction
Starting Materials: The pyrimidine-thioether intermediate and the isoxazole derivative.
Reaction Conditions: The coupling reaction is typically facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substitution reactions can introduce various functional groups onto the pyrimidine or isoxazole rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it features a pyrimidine ring, thiophenes, and an isoxazole moiety. The presence of these heterocycles contributes to its biological activity by influencing interactions with biological targets.
Antiviral Applications
Recent studies have highlighted the potential of pyrimidine derivatives as antiviral agents. For instance, compounds with similar structural motifs have shown efficacy against various viruses, including HIV and HCV. The incorporation of thiophene and isoxazole rings may enhance the antiviral activity through improved binding affinity to viral enzymes or receptors.
- Mechanism of Action : The compound may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), disrupting the replication cycle of retroviruses by inhibiting reverse transcriptase activity.
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Case Studies :
- In vitro studies demonstrated that derivatives with a pyrimidine backbone exhibited significant antiviral effects against HIV strains, with IC50 values in the low micromolar range .
- Another study reported that similar compounds effectively inhibited HCV NS5B polymerase, showcasing their potential in treating hepatitis infections .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives is another area of interest. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response.
- Research Findings :
- Some derivatives have been shown to exhibit selective COX-II inhibition, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- A study indicated that certain pyrimidine-based compounds significantly lowered pro-inflammatory cytokines in cellular models, suggesting their utility in managing inflammatory diseases .
Cancer Therapeutics
The unique structure of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide positions it as a candidate for cancer therapy.
- Mechanism : The compound may act by inducing apoptosis in cancer cells or inhibiting pathways involved in tumor growth.
-
Case Studies :
- Research has identified related compounds that exhibit cytotoxicity against various cancer cell lines, indicating that modifications to the pyrimidine structure can enhance anticancer activity .
- A specific derivative was noted for its ability to inhibit cell proliferation in breast cancer models, showcasing its potential as part of a targeted cancer treatment regimen.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, stabilizing the compound within the active site of the target protein. This can inhibit the protein’s function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analog: CP9 (N-(5-Methylisoxazol-3-yl)-2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio]acetamide)
- Structural Differences : CP9 replaces the 5-(thiophen-2-yl)isoxazole group in the target compound with a 5-methylisoxazole. Additionally, its pyrimidine ring is substituted with a trifluoromethyl group at position 6 and a thiophene at position 4, enhancing hydrophobicity and electronic effects .
- Biological Activity : CP9 disrupts Hsp90-p23 interactions, inhibits cancer cell proliferation, and restores glucose metabolism in preclinical models. Its derivative, A17, shows superior activity due to increased hydrophobicity from structural modifications .
- SAR Insights : The trifluoromethyl group in CP9 improves binding to hydrophobic pockets in Hsp90, while the thiophene substitution enhances π-π stacking interactions .
CD73 Inhibitors with a 4,6-Biaryl-2-Thiopyridine Scaffold
- Example Compound: 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide
- Structural Differences: Replaces the pyrimidine-thio group with a 4,6-biaryl-2-thiopyridine core. The morpholino substituents enhance solubility and allosteric inhibition of CD73 .
- Biological Activity: Reverses adenosine-mediated immune suppression in T cells, with full reversion at 100 μM. Highlights the role of thioether-acetamide linkages in modulating immune pathways .
- SAR Insights: Morpholino groups improve target engagement by forming hydrogen bonds with CD73’s allosteric site .
Dual Sirt2/HDAC6 Inhibitor: Compound 33
- Structure : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide
- Structural Differences : Features a dimethylpyrimidine-thio group and a thiazole-benzyl substituent instead of isoxazole-thiophene.
- Biological Activity : Dual inhibition of Sirt2 and HDAC6 enzymes, implicated in cancer and neurodegenerative diseases. Demonstrates how pyrimidine-thio scaffolds can be repurposed for diverse targets .
- SAR Insights : The propynyloxy group enhances blood-brain barrier penetration, critical for CNS-targeted therapies .
Data Table: Key Comparative Analysis
Research Findings and Implications
- Derivative synthesis focusing on hydrophobic substituents (e.g., CF₃) could enhance activity .
- Diverse Targetability : The pyrimidin-thio-acetamide scaffold demonstrates versatility, enabling modulation of PPIs (Hsp90), immune checkpoints (CD73), and epigenetic enzymes (Sirt2/HDAC6) depending on substituents .
- Synthetic Accessibility : and highlight scalable methods for pyrimidin-thio-acetamide synthesis, such as alkylation of thiopyrimidines with chloroacetamides, supporting further derivatization .
Biological Activity
The compound 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a novel hybrid molecule that combines elements from pyrimidine, thiophene, and isoxazole structures. This combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), synthesis methods, and case studies.
Chemical Structure
The molecular formula of the compound is . The presence of functional groups such as thioether and amide linkages indicates possible interactions with biological targets.
Synthesis Methods
The synthesis of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves several steps:
- Formation of Pyrimidine Derivative : Pyrimidine derivatives are synthesized via standard methods involving cyclization reactions.
- Thioether Formation : The introduction of the thioether group is achieved through nucleophilic substitution reactions.
- Isoxazole Integration : The isoxazole moiety is incorporated using cycloaddition reactions, which can enhance biological activity.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds with similar structures:
- In vitro Studies : Compounds structurally related to 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 2-(pyrimidin derivative) | MCF-7 | 3.0 |
| Thiazole derivative | A549 | 0.52 |
| Isoxazole derivative | SK-MEL-2 | 4.27 |
Antimicrobial Activity
The compound's thioether and aromatic components suggest potential antimicrobial effects:
- Mechanism of Action : Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. For example, thiazole derivatives demonstrated effective inhibition against various strains of bacteria .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings enhances potency by increasing electron density at reactive sites.
- Substituent Effects : Modifications at specific positions on the pyrimidine or thiophene rings can significantly affect both potency and selectivity against cancer cells or pathogens .
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiazole-pyrimidine hybrids for their anticancer properties, revealing that modifications to the N-substituent led to improved activity against multiple cancer cell lines .
- Antimicrobial Testing : Another study focused on thiazole derivatives, demonstrating that certain substitutions enhanced antibacterial efficacy against resistant strains .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide?
Answer:
The compound’s synthesis typically involves multi-step reactions. A common approach is:
- Step 1 : Coupling the pyrimidine-thiol moiety to an acetamide backbone via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone, as seen in analogous thioacetamide syntheses) .
- Step 2 : Functionalizing the isoxazole ring with a thiophene group through cyclization or cross-coupling reactions. For example, thiophene derivatives can be introduced using Suzuki-Miyaura coupling or Huisgen cycloaddition .
- Purification : Recrystallization from ethanol or acetone is often employed to isolate the final product, followed by characterization via ¹H NMR and FTIR .
Basic: How can structural characterization of this compound be optimized using spectroscopic methods?
Answer:
- ¹H NMR : Focus on signals for the pyrimidine (δ 8.5–9.0 ppm), thiophene (δ 7.0–7.5 ppm), and isoxazole (δ 6.5–7.0 ppm) protons. Integration ratios confirm substituent stoichiometry .
- FTIR : Key peaks include C=O (amide I band, ~1650 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C (650–750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., C₁₅H₁₃N₃O₂S₂) and detect fragmentation patterns .
Basic: What pharmacological screening models are suitable for assessing its bioactivity?
Answer:
- In vitro : Use cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity via MTT assays. Anti-inflammatory potential can be tested using COX-2 inhibition assays .
- In silico : Molecular docking against targets like Src kinase or NF-κB can prioritize experimental validation .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Answer:
- Method : Systematically modify substituents (e.g., pyrimidine vs. pyridine, thiophene vs. phenyl) and compare bioactivity. For example, replacing the thiophene with a phenyl group may alter binding to hydrophobic pockets in kinase targets .
- Data Analysis : Use multivariate regression to correlate electronic properties (e.g., Hammett constants) with IC₅₀ values. Contradictions may arise from assay conditions (e.g., pH, solvent) or off-target effects .
Advanced: What computational methods predict its electronic properties for material science applications?
Answer:
- MESP Analysis : Maps electrostatic potential to identify nucleophilic/electrophilic regions, critical for designing charge-transfer materials .
- HOMO-LUMO Gaps : Calculate using DFT (e.g., B3LYP/6-31G*) to assess conductivity. A narrow gap (<3 eV) suggests potential in organic electronics .
Advanced: How to design experiments evaluating its environmental fate and toxicity?
Answer:
- Experimental Framework : Follow the INCHEMBIOL project’s approach:
- Phase 1 : Measure logP and hydrolysis rates to predict environmental persistence .
- Phase 2 : Use Daphnia magna or zebrafish embryos for ecotoxicity assays .
- Phase 3 : Track degradation products via LC-MS/MS in simulated wastewater .
Advanced: How to address discrepancies in reported anti-inflammatory vs. cytotoxic effects?
Answer:
- Hypothesis Testing : Compare dose-response curves across cell types. For instance, low doses may inhibit COX-2 (anti-inflammatory), while high doses induce apoptosis (cytotoxic) .
- Mechanistic Studies : Use siRNA knockdown to identify pathways (e.g., NF-κB vs. p53) responsible for divergent effects .
Advanced: What statistical designs optimize multi-variable studies (e.g., solvent effects on synthesis yield)?
Answer:
- Split-Plot Design : Assign solvents (e.g., acetone, DMF) as main plots, reaction times as subplots, and temperatures as sub-subplots. Analyze via ANOVA to isolate significant variables .
- Response Surface Methodology (RSM) : Model interactions between catalyst concentration and temperature to maximize yield .
Advanced: How can this compound act as a probe for studying thiophene-dependent biological pathways?
Answer:
- Target Identification : Use click chemistry to attach biotin tags, followed by pull-down assays and proteomics to identify binding partners .
- Pathway Mapping : Knock out thiophene-interacting genes (e.g., CYP450 isoforms) and monitor metabolic disruptions via metabolomics .
Advanced: What strategies enhance its stability for material science applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
